3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid involves multiple steps. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of solvents like acetonitrile and acidic media to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the methoxy group is present.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing agents.
Scientific Research Applications
3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The compound’s structure allows it to bind effectively to these targets, resulting in its observed activities.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid is unique due to its specific functional groups and structural configuration. Similar compounds include:
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its calcium channel blocking activity.
6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Exhibits significant biological activities.
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid |
InChI |
InChI=1S/C21H19N3O5/c1-23-16-11-24(14-5-3-4-13(10-14)20(26)27)19(25)17(16)18(22-21(23)28)12-6-8-15(29-2)9-7-12/h3-10,18H,11H2,1-2H3,(H,22,28)(H,26,27) |
InChI Key |
ROCMOCOQWWIWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.